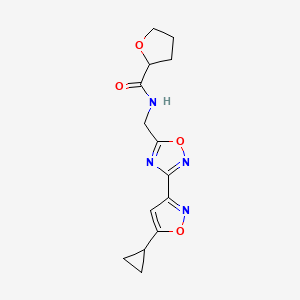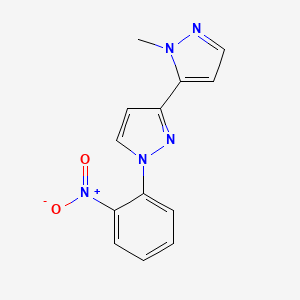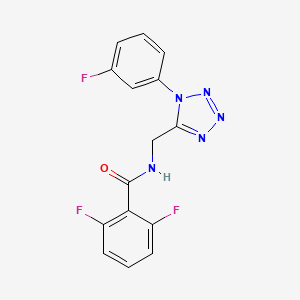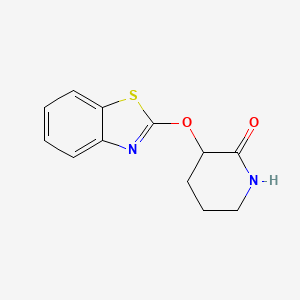![molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9](/img/no-structure.png)
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate involves multi-step chemical reactions that result in the formation of complex structures with potential biological activities. In the first paper, the synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates is described. These compounds were prepared and their biological activities were evaluated, particularly for their anti-juvenile hormone (anti-JH) activity in silkworm larvae. The synthesis process likely involves the formation of a chromene ring, which is a common structural motif in the target compound .
Molecular Structure Analysis
The molecular structure of the target compound includes several key features: a benzo[d]imidazole ring, a chromene moiety, and a benzoate ester group. These structural elements are crucial for the compound's biological activity. The benzo[d]imidazole ring is a bicyclic structure that consists of fused benzene and imidazole rings, which can interact with biological targets through various non-covalent interactions. The chromene ring is a fused benzopyran system that can affect the compound's electronic properties and its interaction with biological molecules. The benzoate ester group is a common functional group that can be involved in hydrolysis reactions, potentially affecting the compound's bioavailability and reactivity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and transformation of compounds like 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate are complex and can include steps such as arylation, methoxylation, and cyclization. For instance, the oxidative photochemical cyclization described in the second paper is a key step in the synthesis of benzo[a]carbazoles, which shares some structural similarities with the target compound. This reaction involves the use of copper(II) bromide (CuBr2) as a catalyst to promote the formation of the carbazole ring under photochemical conditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate are not detailed in the provided papers, we can infer some general properties based on the structure. The presence of aromatic rings suggests that the compound is likely to have a significant degree of planarity, which can influence its ability to stack and interact with other aromatic systems. The ester group may confer some degree of polarity to the molecule, affecting its solubility in various solvents. The compound's reactivity can be influenced by the presence of the oxo group and the potential for hydrolysis of the ester linkage .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Approaches
The synthesis of complex organic molecules often involves novel methodologies that can provide insights into the efficiency and applicability of different chemical reactions. For example, a study describes the synthesis of ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-(6a) benzoate, demonstrating a method for deoxygenation of resorcylate esters to produce hydroxybenzoates, which could be related to the synthesis pathway of the compound (Bartlett et al., 1983).
Structural Characterization
Detailed structural analysis is crucial for understanding the properties and potential applications of complex molecules. A study on the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, determined through X-ray crystallography, provides valuable information on the molecular geometry and intermolecular interactions, which are essential for predicting the behavior of similar compounds (Manolov et al., 2012).
Potential Applications
Catalysis and Chemical Reactions
The study of compounds with complex structures can lead to the development of new catalysts or reactive species for chemical transformations. For instance, the synthesis and application of diiron(III) complexes with tridentate ligands, which act as functional models for methane monooxygenases, demonstrate the potential for complex organic molecules to be used in catalyzing hydroxylation reactions (Sankaralingam & Palaniandavar, 2014).
Molecular Docking and Medicinal Chemistry
Advanced computational techniques, such as molecular docking, are employed to predict the interaction of complex molecules with biological targets, which is crucial for drug development. Research into chromeno[4,3-b]pyridine derivatives and their potential as anti-cancer agents through computational ADME and Lipinski's analysis followed by molecular docking studies illustrates how complex molecules similar to "6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate" might be explored for medicinal applications (Ghani et al., 2022).
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in this field could involve the development of new drugs with imidazole as a core structure.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene, which is synthesized from 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid and 1-methyl-1H-benzo[d]imidazole. The second intermediate is benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester, which is synthesized from 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid and benzyl bromide. The two intermediates are then coupled using standard esterification conditions to form the final product.", "Starting Materials": [ "6-ethyl-4-oxo-4H-chromene-3-carboxylic acid", "1-methyl-1H-benzo[d]imidazole", "7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid", "benzyl bromide", "N,N-dimethylformamide", "thionyl chloride", "triethylamine", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene:", "Step 1: Dissolve 6-ethyl-4-oxo-4H-chromene-3-carboxylic acid and 1-methyl-1H-benzo[d]imidazole in N,N-dimethylformamide.", "Step 2: Add thionyl chloride dropwise to the reaction mixture while stirring.", "Step 3: Heat the reaction mixture at 80°C for 2 hours.", "Step 4: Cool the reaction mixture to room temperature and add triethylamine.", "Step 5: Add sodium bicarbonate to the reaction mixture to neutralize the acid.", "Step 6: Extract the product with ethyl acetate and wash with water.", "Step 7: Dry the product over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromene.", "Synthesis of benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester:", "Step 1: Dissolve 7-hydroxy-2-oxo-2H-chromene-4-carboxylic acid and benzyl bromide in N,N-dimethylformamide.", "Step 2: Add triethylamine to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Pour the reaction mixture into water and extract with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Evaporate the solvent to obtain the intermediate benzoic acid 7-(bromomethyl)-2-oxo-2H-chromene-4-yl ester.", "Coupling of the two intermediates:", "Step 1: Dissolve the two intermediates in a mixture of ethyl acetate and hexane.", "Step 2: Add triethylamine and heat the reaction mixture at reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and wash with water.", "Step 4: Dry the product over anhydrous sodium sulfate and evaporate the solvent to obtain the final product 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate." ] } | |
Número CAS |
210639-99-9 |
Nombre del producto |
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate |
Fórmula molecular |
C26H20N2O4 |
Peso molecular |
424.456 |
Nombre IUPAC |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3 |
Clave InChI |
BSEUSDBTJQBXTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)





![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2553683.png)
